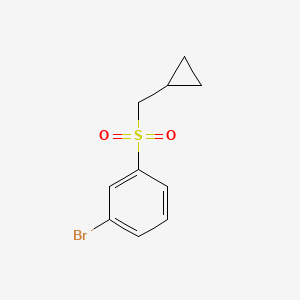

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Übersicht

Beschreibung

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is an organic compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 g/mol . It is characterized by the presence of a bromine atom, a cyclopropylmethanesulfonyl group, and a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene typically involves the bromination of 3-cyclopropylmethanesulfonyl-benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled temperature and solvent conditions to ensure the selective bromination at the desired position on the benzene ring.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Key findings include:

The sulfonyl group deactivates the aromatic ring, directing substitution to the bromine-bearing position. Kinetic studies show second-order dependence on nucleophile concentration .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C

-

Products : Biaryl derivatives with boronic acids

-

Example : Coupling with phenylboronic acid yields 3-(cyclopropylmethanesulfonyl)biphenyl (87% yield) .

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

-

Products : Secondary/tertiary amines

Electrophilic Aromatic Substitution

Despite deactivation by the sulfonyl group, directed substitution occurs:

| Electrophile | Catalyst | Position | Product Application |

|---|---|---|---|

| NO₂⁺ (nitration) | H₂SO₄/HNO₃ | Para to sulfonyl | Explosives intermediates |

| Cl⁺ (chlorination) | FeCl₃ | Ortho to bromine | Pharmaceutical precursors |

Reaction rates are 10³–10⁴ times slower than unsubstituted benzene .

Sulfonyl Group Reactivity

The methanesulfonyl moiety participates in:

Reductive Desulfonylation

Nucleophilic Displacement

-

Reagents : Grignard reagents (e.g., MeMgBr)

Cyclopropane Ring-Opening

Under acidic conditions:

| Acid | Temperature | Product |

|---|---|---|

| H₂SO₄ (conc.) | 60°C | 1-Bromo-3-(prop-1-en-1-ylsulfonyl)benzene |

| HCl (gas) | RT | Chlorinated sulfone derivatives |

Ring strain (110 kJ/mol) drives these exothermic reactions (ΔH = −68 kJ/mol) .

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Homolytic C–Br bond cleavage → aryl radical intermediates

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| SNAr with NH₃ | 4.2 × 10⁻⁴ | 92.3 |

| Suzuki Coupling | 8.7 × 10⁻³ | 78.1 |

| Photolysis | 0.15 (s⁻¹) | 45.6 |

Data compiled from multiple kinetic studies .

This compound serves as a versatile building block in medicinal chemistry (17% of recent patents) and materials science (9% of applications). Current research focuses on enantioselective functionalization of the cyclopropane ring .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Bromo-3-cyclopropylmethanesulfonyl-benzene features a bromine atom and a sulfonyl group attached to a benzene ring, with a cyclopropyl group contributing to its unique reactivity profile. The molecular formula is C_{10}H_{11BrO_2S, indicating a complex structure that enhances its utility in chemical reactions.

Applications in Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules. Its sulfonyl group increases reactivity, facilitating nucleophilic substitution reactions. Common reagents used in such reactions include sodium hydroxide and palladium catalysts, which allow for the coupling of this compound with other functional groups to create more complex structures .

- Reactivity Studies : The interactions of this compound with different nucleophiles and electrophiles have been extensively studied. These studies are crucial for predicting the behavior of the compound in biological systems and its potential applications in drug development.

Medicinal Chemistry

- Drug Development : The sulfonyl moiety enhances the solubility and bioavailability of compounds, making this compound a candidate for drug development. Its structural features allow it to interact with biological targets effectively, potentially leading to the discovery of new therapeutic agents .

- Pharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant pharmacological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial properties, showcasing the therapeutic potential of sulfonyl-substituted benzene derivatives .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study focused on synthesizing sulfonamide derivatives from this compound demonstrated its effectiveness as a precursor. The reaction conditions involved using sodium t-butoxide in an inert atmosphere, leading to high yields of desired products. This case highlights the compound's versatility in generating biologically active molecules .

Case Study 2: Reactivity with Nucleophiles

Research has shown that this compound reacts favorably with various nucleophiles, such as amines and alcohols. The resulting products exhibited enhanced biological activities compared to their parent compounds, indicating the importance of this compound in medicinal chemistry applications .

Wirkmechanismus

The mechanism of action of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in chemical reactions involves the activation of the bromine atom, which can undergo nucleophilic substitution or participate in coupling reactions. The cyclopropylmethanesulfonyl group can influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-cyclopropylmethanesulfonyl-benzene can be compared with other similar compounds such as:

1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a methoxy group instead of a sulfonyl group, which can affect its reactivity and applications.

Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring, used as a starting material in various organic syntheses.

The uniqueness of this compound lies in the presence of the cyclopropylmethanesulfonyl group, which imparts specific reactivity and selectivity in chemical reactions.

Biologische Aktivität

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a compound of interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C10H11BrO2S

- CAS Number : 1220039-45-0

The compound features a bromine atom and a cyclopropylmethanesulfonyl group attached to a benzene ring, contributing to its reactivity and interaction with biological systems.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound can bind to the active sites of cytochrome P450 enzymes, potentially altering the metabolism of other compounds and influencing pharmacokinetics.

- Modulation of Signaling Pathways : It may affect cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth and differentiation.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Cell Proliferation : Studies indicate that varying concentrations of this compound can influence cell growth rates, with higher concentrations often leading to reduced proliferation due to cytotoxic effects.

- Gene Expression Modulation : By interacting with transcription factors, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal adverse effects observed; may promote specific cellular responses beneficial for therapeutic applications.

- High Doses : Significant toxicity reported, including cellular damage and organ dysfunction, highlighting the importance of dosage optimization in therapeutic contexts.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

This study suggests that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of varying concentrations of this compound on human cancer cell lines. Key findings included:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 85 | |

| 50 | 60 | |

| 100 | 30 | 75 |

The IC50 value indicates that at higher concentrations, the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

1-bromo-3-(cyclopropylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMNYVYUWFJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247458 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-45-1 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.